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Cat. No.: B1201737 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction to AMP-PCP in Single-Molecule
Biophysics
Adenosine 5'-(β,γ-methylenetriphosphate), commonly known as AMP-PCP, is a non-

hydrolyzable analog of adenosine triphosphate (ATP). In single-molecule biophysics, AMP-
PCP is an invaluable tool for trapping and stabilizing ATP-dependent enzymes in their ATP-

bound, pre-hydrolysis state. This allows for the detailed investigation of conformational

changes, binding kinetics, and the mechanical properties of molecular motors and other

enzymes at the single-molecule level. Unlike ATP, the P-O-P bond between the β and γ

phosphates is replaced by a P-C-P bond, which is resistant to enzymatic cleavage. This

property makes AMP-PCP ideal for studying the structural and mechanical intermediates of

ATP hydrolysis cycles.

Single-molecule techniques such as optical traps, magnetic tweezers, and Förster Resonance

Energy Transfer (FRET) have been revolutionized by the use of ATP analogs like AMP-PCP.

These methods allow for the direct observation and manipulation of individual biomolecules,

providing insights that are often obscured in ensemble measurements.

Applications of AMP-PCP in Key Single-Molecule
Techniques
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Optical Traps
Optical traps, or optical tweezers, use a highly focused laser beam to hold and manipulate

microscopic dielectric objects, such as beads, which can be attached to single molecules.[1]

This technique is particularly useful for measuring the forces and displacements generated by

motor proteins.

Application of AMP-PCP: In the context of motor proteins like kinesin and myosin, the addition

of AMP-PCP locks the motor in a strongly-bound, pre-power stroke state on its track

(microtubule or actin filament). This allows for the precise measurement of the stiffness of the

motor-track linkage and the conformational changes associated with nucleotide binding.

Magnetic Tweezers
Magnetic tweezers utilize a magnetic field to apply forces and torques to superparamagnetic

beads tethered to a surface by a single molecule, often DNA or RNA.[2] This technique is well-

suited for studying the activity of DNA and RNA helicases and polymerases.

Application of AMP-PCP: For helicases, which unwind nucleic acid duplexes, AMP-PCP can be

used to trap the enzyme in an ATP-bound state on the DNA. This allows researchers to study

the stability of the helicase-DNA complex and the conformational changes that precede

unwinding, without the complication of active translocation.[3]

Single-Molecule Förster Resonance Energy Transfer
(smFRET)
smFRET is a powerful technique for measuring intramolecular and intermolecular distances on

the order of 1-10 nanometers.[4] By labeling a biomolecule with a donor and an acceptor

fluorophore, conformational changes can be observed in real-time by monitoring the efficiency

of energy transfer between the two dyes.[5]

Application of AMP-PCP: In smFRET studies of motor proteins and other ATPases, AMP-PCP
is used to induce and stabilize specific conformational states. For example, in studies of the

Hsp90 chaperone, AMP-PCP binding favors the formation of the active homodimer, allowing for

the characterization of this specific conformational state.[6] Similarly, for helicases, smFRET in

the presence of AMP-PCP can reveal the structure of the pre-translocation state.[7]
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Quantitative Data Summary
The following tables summarize key quantitative data obtained from single-molecule

experiments utilizing AMP-PCP.

Parameter
Biological

System
Technique Value Reference

Binding Affinity

(Kd)

Hsp90 N-

terminal domain
Not specified 3.8 μM [6][8]

Step Size PcrA helicase smFRET 1 nucleotide [7]

Trap Stiffness

Range

General Optical

Trap
Optical Trap 0.05–0.5 pN/nm [9]

Force Range

General

Magnetic

Tweezers

Magnetic

Tweezers
10 fN - 100 pN [2][3]

FRET Distance

Sensitivity

General

smFRET
smFRET 1 - 10 nm [4]

Experimental Protocols
Protocol 1: Optical Trap Assay with Kinesin and AMP-
PCP
This protocol describes a typical single-molecule optical trap experiment to study the interaction

of kinesin with microtubules in the presence of AMP-PCP.

Materials:

Purified, recombinant kinesin-1 motor domain construct (e.g., K560-GFP).

Taxol-stabilized microtubules.

Silica or polystyrene beads (0.5-1 µm diameter).

Anti-GFP antibody.
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Motility Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 1 mM EGTA, 10 µM Taxol.

AMP-PCP stock solution (100 mM).

ATP stock solution (100 mM).

Oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose).

Flow cell.

Procedure:

Flow Cell Preparation:

1. Construct a flow cell using a microscope slide and a coverslip.

2. Coat the coverslip surface with anti-GFP antibodies by incubating for 5 minutes.

3. Wash the flow cell with motility buffer to remove unbound antibodies.

Kinesin Immobilization:

1. Introduce a dilute solution of kinesin-GFP into the flow cell and incubate for 5 minutes to

allow binding to the antibodies.

2. Wash with motility buffer to remove unbound motors.

Bead-Microtubule Complex Preparation:

1. In a separate tube, incubate silica beads with taxol-stabilized microtubules.

Optical Trapping:

1. Introduce the bead-microtubule complexes into the flow cell.

2. Using the optical trap, capture a bead with a single microtubule attached.

3. Bring the trapped microtubule into proximity with an immobilized kinesin molecule.
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Data Acquisition in the Presence of AMP-PCP:

1. Introduce motility buffer containing 1 mM AMP-PCP and the oxygen scavenger system

into the flow cell.

2. Observe the stable binding of the kinesin to the microtubule.

3. Apply force with the optical trap to measure the rupture force and stiffness of the kinesin-

microtubule bond in the AMP-PCP state.

4. To observe active stepping for comparison, flush the chamber with motility buffer

containing ATP.

Protocol 2: Magnetic Tweezers Assay with a DNA
Helicase and AMP-PCP
This protocol outlines an experiment to observe the binding of a DNA helicase to a DNA hairpin

in the presence of AMP-PCP using magnetic tweezers.

Materials:

Purified DNA helicase.

DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.

Superparamagnetic beads (e.g., 1 µm diameter) coated with streptavidin.

Anti-digoxigenin coated glass surface.

Assay Buffer: 25 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂.

AMP-PCP stock solution (10 mM).

Wash Buffer: Assay buffer without MgCl₂.

Procedure:

Flow Cell Preparation:
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1. Assemble a flow cell with an anti-digoxigenin coated surface.

2. Incubate the DNA hairpin construct in the flow cell to allow tethering to the surface.

3. Wash with wash buffer.

Bead Attachment:

1. Introduce streptavidin-coated magnetic beads into the flow cell to allow binding to the

biotinylated end of the DNA.

2. Apply a magnetic field to identify beads tethered by a single DNA molecule.

Helicase Binding with AMP-PCP:

1. Introduce the assay buffer containing the desired concentration of helicase and 1 mM

AMP-PCP.

2. Monitor the extension of the DNA hairpin. Binding of the helicase in the presence of AMP-
PCP may induce a conformational change that can be detected as a change in the end-to-

end distance of the DNA.

3. The stable binding in the AMP-PCP state allows for the characterization of the helicase-

DNA interaction without unwinding.

Protocol 3: smFRET Assay of a Motor Protein with AMP-
PCP
This protocol describes how to use smFRET to observe conformational changes in a motor

protein upon binding AMP-PCP.

Materials:

Purified motor protein labeled with a donor (e.g., Cy3) and an acceptor (e.g., Cy5)

fluorophore at specific locations.

Biotinylated track (e.g., actin or microtubules).
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Streptavidin-coated quartz slide.

TIRF (Total Internal Reflection Fluorescence) microscope.

Imaging Buffer: Motility buffer supplemented with an oxygen scavenger system and a triplet-

state quencher.

AMP-PCP stock solution (10 mM).

Procedure:

Surface Preparation:

1. Prepare a flow cell with a streptavidin-coated quartz slide.

2. Immobilize the biotinylated tracks on the surface.

smFRET Imaging:

1. Introduce the dual-labeled motor protein into the flow cell at a low concentration (pM

range) to ensure single-molecule observation.

2. Use a TIRF microscope to excite the donor fluorophore and simultaneously image the

emission from both the donor and acceptor.

Observing AMP-PCP Induced Conformational Changes:

1. Acquire smFRET data in the absence of nucleotide to establish a baseline FRET efficiency

distribution.

2. Introduce the imaging buffer containing 1 mM AMP-PCP.

3. Record the change in FRET efficiency upon AMP-PCP binding, which reflects the

conformational change into the pre-hydrolysis state.

4. Analyze the time traces of individual molecules to determine the kinetics of binding and

the FRET efficiency of the AMP-PCP bound state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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